molecular formula C16H26ClN B1527159 1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1332530-67-2

1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1527159
M. Wt: 267.84 g/mol
InChI Key: ODJYZUHPLYGQKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(1-Adamantyl)ethylamine hydrochloride” has been reported in literature . The process involves the preparation of an intermediate N-(1-adamantyl)-acetamide through a Ritter-type reaction starting with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid . This intermediate is then deacetylated to afford 1-amino-adamantane, and the salt formed with anhydrous HCl gives the final product .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives have been studied extensively . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

It is soluble in hot water .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on tetrahydropyridines, including compounds related to 1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, has led to the development of new synthetic methodologies and chemical transformations. For instance, the synthesis of tetrahydropyridines through the reactions of pyridine N-oxide with mercaptans has been explored, yielding a new series of compounds with potential applications in medicinal chemistry and material science Kokosa, Bauer, & Egan, 1976. Moreover, the study on transformations of 1-[2-(Adamantan-1-yl)-2-hydroxyethyl]-1,2,3,6-tetrahydropyridines by trifluoromethanesulfonic acid has revealed new pathways for intramolecular cyclization and the formation of novel structures Shadrikova, Golovin, Rybakov, & Klimochkin, 2020.

Neuroprotective and Antioxidant Properties

Investigations into the antioxidant and neuroprotective properties of aminoadamantane derivatives have shown promising results. New analogues of the antiparkinsonian drug 1-aminoadamantane have been synthesized, displaying higher antioxidative capacity and potential applications in treating neurodegenerative disorders Skolimowski, Kochman, Gebicka, & Metodiewa, 2003.

Material Science Applications

The synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrate the compound's relevance in material science. These polymers, prepared through the polycondensation of a new diimide-dicarboxylic acid and various aromatic diamines, exhibit excellent thermal stability and mechanical properties, indicating potential uses in high-performance materials Liaw & Liaw, 2001.

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown significant antimicrobial and anti-inflammatory activities. These compounds, derived from 1-adamantanecarbonyl chloride, exhibit potent activity against a range of bacteria and have demonstrated dose-dependent anti-inflammatory effects in vivo Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007.

Safety And Hazards

“1-(1-Adamantyl)ethylamine hydrochloride” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash with plenty of water . If swallowed, it is recommended to call a poison center or doctor .

Future Directions

Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is one of the most important and promising lines . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N.ClH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2,13-15H,3-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJYZUHPLYGQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

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